molecular formula C16H15N5O4 B161416 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid CAS No. 135409-59-5

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid

Cat. No. B161416
M. Wt: 341.32 g/mol
InChI Key: FHBKKMBZNNWBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid, also known as NAPB-Azide, is a chemical compound that has been widely used in scientific research. It is a derivative of 5-nitro-2-propoxyaniline and has a molecular weight of 414.4 g/mol. NAPB-Azide is a potent inhibitor of the proteasome, which is a complex protein degradation system in cells.

Mechanism Of Action

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid inhibits the proteasome by binding to the active site of the 20S proteasome subunit. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which ultimately results in apoptosis.

Biochemical And Physiological Effects

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to modulate the immune response by inhibiting the proteasome-mediated degradation of regulatory T cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potency and specificity as a proteasome inhibitor. It has been shown to be more effective than other proteasome inhibitors in inducing apoptosis in cancer cells. However, one of the limitations of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potential toxicity to normal cells, which may limit its clinical application.

Future Directions

There are several future directions for the use of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its role in the regulation of the immune response and its potential as an immunomodulatory agent. Additionally, further studies are needed to understand the potential toxicity of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid and to develop strategies to minimize its side effects.

Synthesis Methods

The synthesis of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid involves the reaction of 5-nitro-2-propoxyaniline with 3-(4-azidophenyl)propylamine in the presence of triethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained after purification by column chromatography.

Scientific Research Applications

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been extensively used in scientific research as a tool to study the role of the proteasome in various biological processes. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has also been used to study the role of the proteasome in the regulation of the cell cycle, DNA repair, and immune response.

properties

CAS RN

135409-59-5

Product Name

5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

2-[3-(4-azidophenyl)propylamino]-5-nitrobenzoic acid

InChI

InChI=1S/C16H15N5O4/c17-20-19-12-5-3-11(4-6-12)2-1-9-18-15-8-7-13(21(24)25)10-14(15)16(22)23/h3-8,10,18H,1-2,9H2,(H,22,23)

InChI Key

FHBKKMBZNNWBIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-]

Other CAS RN

135409-59-5

synonyms

5-nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid
AzNPPB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.